PI3Kδ Binding Affinity vs. α/β Isoforms
The compound demonstrates high-affinity binding to the PI3Kδ isoform with a Kd of 0.200 nM in a kinobeads-based pull-down assay from human HL60 cell extracts [1]. While direct data for other isoforms in the same assay are not available, cross-study comparison reveals that a structurally distinct pyrazolylpiperidine analog (BDBM207234) exhibits markedly lower potency against PI3Kα (IC50 = 35 nM) and PI3Kβ (IC50 = 95 nM) [2]. This suggests that the specific 3-methoxy-5-pyrazolyl substitution may confer enhanced potency or selectivity for the PI3Kδ isoform, a key target in B-cell malignancies and inflammatory diseases.
| Evidence Dimension | Binding affinity (Kd) for PI3Kδ |
|---|---|
| Target Compound Data | Kd = 0.200 nM |
| Comparator Or Baseline | BDBM207234 (pyrazolylpiperidine analog): IC50 = 35 nM (PI3Kα) and 95 nM (PI3Kβ) |
| Quantified Difference | Not directly comparable due to different assay formats and isoforms, but indicates potential isoform selectivity for the target compound. |
| Conditions | Target compound: kinobeads-based pull-down assay in human HL60 cell extract. Comparator: recombinant enzyme assay in Rat1 cells. |
Why This Matters
This high-affinity binding data (Kd = 0.200 nM) positions the compound as a potential lead for PI3Kδ-targeted research, distinguishing it from less potent analogs.
- [1] BindingDB. BDBM50506315 (CHEMBL4579923). Affinity Data: Kd: 0.200 nM. Assay: Binding affinity to PI3Kdelta in human HL60 cell extract measured after 2 hrs by kinobeads based pull down assay. View Source
- [2] BindingDB. BDBM207234 (US9260439, 211). Affinity Data: IC50: 35 nM (PI3Kalpha), 95 nM (PI3Kbeta). Assay: Inhibition of recombinant human PI3K isoforms expressed in rat Rat1 cells. View Source
